5-Chloro-6-benzoxazolamine

説明

5-Chloro-6-benzoxazolamine is a chemical compound that falls under the category of benzoxazoles . It is also known as 2-Benzoxazolamine, 5-chloro-; Benzoxazole, 2-amino-5-chloro-; Flexin; McN-485; 2-Amino-5-chlorobenzoxazole; Contrazole; USAF MA-12; Deflexol; Flexilon; Zoxamin; Zoxine; 5-Chlorobenzoxazol-2-ylamine .

Synthesis Analysis

The synthesis of benzoxazole derivatives, including 5-Chloro-6-benzoxazolamine, has been studied extensively. One method involves the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . Another approach involves the preparation of novel pyridazine derivatives from easily accessible starting materials like mucochloric acid and benzene .Molecular Structure Analysis

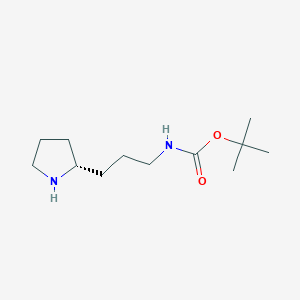

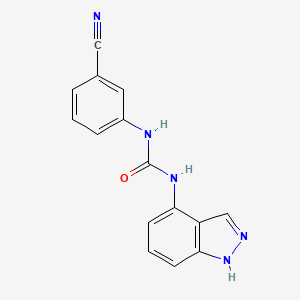

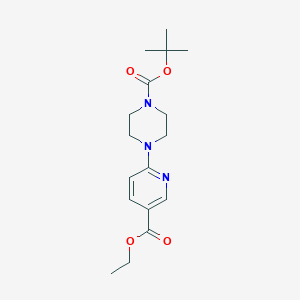

The molecular structure of 5-Chloro-6-benzoxazolamine consists of a benzoxazole ring substituted with a chlorine atom. The molecular formula is C7H5ClN2O .Chemical Reactions Analysis

Benzoxazole derivatives, including 5-Chloro-6-benzoxazolamine, have been found to exhibit a wide range of bioactivities, which are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . They have immense potential in agricultural science as plant growth regulators and crop protection agents .Physical And Chemical Properties Analysis

5-Chloro-6-benzoxazolamine is a solid compound . It has a molecular weight of 168.58 g/mol .科学的研究の応用

Pharmacology: Modulation of Cytochrome P450 Activity

5-Chloro-6-benzoxazolamine, also known as Zoxazolamine, is utilized in pharmacological research due to its influence on cytochrome P450 enzymes. It serves as a tool for assessing hepatic cytochrome P-450 activity in rodents . This application is crucial for understanding drug metabolism and the pharmacokinetics of various substances within the body.

Medicine: Skeletal Muscle Relaxant

In the medical field, Zoxazolamine has been identified as a potent skeletal muscle relaxant . Its ability to relax muscles is leveraged in studies exploring treatments for conditions that involve muscle spasms or stiffness.

Agriculture: Impact on Soil Microorganisms and Vegetation

The compound’s effects on soil microorganisms and vegetation are of interest in agricultural research. While not directly used as an agrochemical, understanding its impact can inform the development of new compounds that minimize negative effects on the ecosystem .

Industrial Processes: Chemical Synthesis

In industrial chemical processes, 5-Chloro-6-benzoxazolamine’s properties may be exploited for the synthesis of various chemical products. Its molecular structure and reactivity can be valuable in creating compounds with specific desired characteristics .

Environmental Science: Pollutant Interaction

Environmental scientists study 5-Chloro-6-benzoxazolamine to understand its interactions with environmental pollutants. This research can lead to better management of pollutants and the development of more effective environmental protection strategies .

Biochemistry: Pigmentation Modulation

This compound has been shown to modulate the expression of pigmentation factors in a keratinocyte-melanocyte co-culture system . This application is significant for research into skin pigmentation disorders and cosmetic applications.

Safety And Hazards

将来の方向性

The future directions for 5-Chloro-6-benzoxazolamine research could involve further exploration of its antifungal characteristics. Modification of 5-chloro-6-phenylpyridazin-3 (2H)-one by suitable substituent replacement at the N-2 position, followed by incorporation of 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds into the pyridazin-3 (2H)-one ring through a “-CH2S-” moiety could result in the formation of lead structures with potent activity .

特性

IUPAC Name |

5-chloro-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEGGJATCKIJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652916 | |

| Record name | 5-Chloro-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-benzoxazolamine | |

CAS RN |

916791-64-5 | |

| Record name | 5-Chloro-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1415087.png)

![3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol](/img/structure/B1415088.png)